molecular formula C8H14N4O2 B13639137 2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B13639137
M. Wt: 198.22 g/mol
InChI Key: XKFRWIQWKGPEIS-UHFFFAOYSA-N
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Description

2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a compound that features both a propylamino group and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propylamino group: This step often involves the reaction of the triazole intermediate with a propylamine derivative under controlled conditions to ensure selective substitution.

    Final assembly: The final step involves coupling the triazole and propylamino intermediates to form the desired compound. This can be done using various coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving the triazole ring.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism by which 2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid exerts its effects depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    Catalysis: As a ligand, the compound can coordinate to metal centers, influencing the electronic and steric properties of the catalyst and thereby affecting the reaction pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
  • 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
  • 2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Uniqueness

2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is unique due to the presence of the propylamino group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different alkyl groups, potentially offering unique advantages in specific applications.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-(propylamino)-3-(1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C8H14N4O2/c1-2-3-10-7(8(13)14)4-12-6-9-5-11-12/h5-7,10H,2-4H2,1H3,(H,13,14)

InChI Key

XKFRWIQWKGPEIS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=NC=N1)C(=O)O

Origin of Product

United States

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